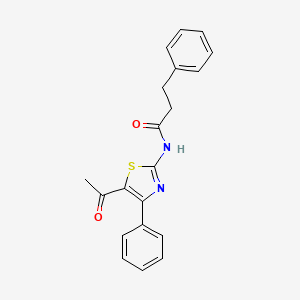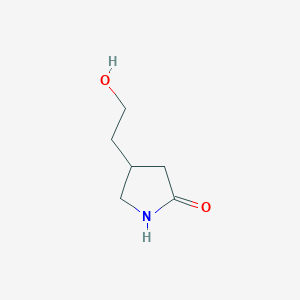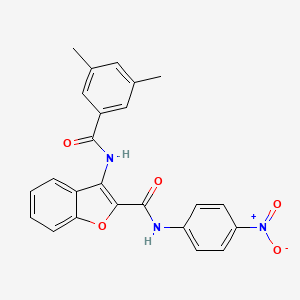
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are of significant interest due to their applications in medicinal chemistry and their potential as antimicrobial, antifungal, and antiallergy agents .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials such as thioureas, acetophenones, and hydrazinecarbothioamides. For instance, N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides were prepared by base-catalyzed cyclization of corresponding thioureas with acetophenone . Similarly, 5-acetyl-2-(N,N-disubstituted amino)thiazoles were prepared using unambiguous methods that likely involve cyclization and acetylation steps . These methods highlight the versatility and reactivity of thiazole intermediates in the synthesis of various biologically active compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to modulate the compound's properties. Crystallographic studies have been carried out on some thiazole derivatives to determine their conformation and stereochemistry . The presence of substituents on the thiazole ring can influence the compound's conformation, as seen in the case of 5-acetylthiazoles, where different substituents lead to either a syn or anti arrangement of the acetyl group .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization, acetylation, and reactions with nucleophiles. For example, thiadiazole-enaminones were synthesized via reactions of 5-acetyl-1,3,4-thiadiazoles with dimethylformamide-dimethylacetal, and further reacted with nitrogen and carbon nucleophiles to yield a variety of heterocyclic compounds . These reactions demonstrate the chemical reactivity of thiazole derivatives and their potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and biological activity. For instance, the introduction of a trifluoroacetyl group in place of an acetyl group can significantly alter the compound's properties, as seen in the crystallographic examination of 5-trifluoroacetylthiazoles . Additionally, the antimicrobial and antifungal activities of thiazole derivatives are closely related to their molecular properties, as seen in the evaluation of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides .
Applications De Recherche Scientifique
1. Biological Activity and Medicinal Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide belongs to the class of thiazole compounds, which are known for their diverse biological activities and potential in drug design. Thiazole derivatives have been explored for their antimicrobial, antifungal, antiviral, anti-inflammatory, neuroprotective, and antitumor properties. Research has focused on leveraging the thiazole scaffold to create new compounds with lesser side effects and potent therapeutic effects. The thiazole ring, often featured in various biologically active molecules, serves as a versatile platform for the synthesis of new drugs (Leoni et al., 2014).
2. Role in Heterocyclic Compound Synthesis
The reactivity of certain thiazole compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, makes them valuable as building blocks for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds offers mild reaction conditions for generating various heterocyclic compounds and dyes, highlighting the significance of thiazole derivatives in the field of organic synthesis (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMXZMIRDSTZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)


![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)